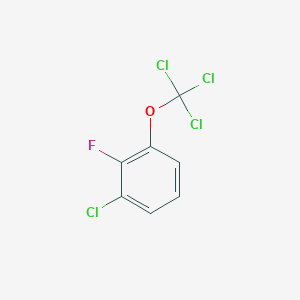![molecular formula C12H13BrF3NO B1404656 4-[[2-溴-5-(三氟甲基)苯基]甲基]吗啉 CAS No. 1394291-53-2](/img/structure/B1404656.png)
4-[[2-溴-5-(三氟甲基)苯基]甲基]吗啉
描述
This compound is a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It has a bromine and a trifluoromethyl group attached to a phenyl ring, which is then attached to the morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and functional groups including a bromine atom and a trifluoromethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and trifluoromethyl groups. The bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and the electronegative trifluoromethyl group could impact its solubility and reactivity .科学研究应用
合成和潜在应用
- 研究表明,吗啉衍生物(包括带有三氟甲基的衍生物)已在各个领域得到合成和应用。这些研究重点是开发有效的合成方法并探索其潜在的生物活性。例如,袁(2012 年)合成了盐酸 3-甲基-5-苯基-2-(3-氟苯基)吗啉,探索了其抗抑郁活性。这突出了吗啉衍生物在药物应用中的潜力 (袁涛,2012 年)。
- Hepworth、Sawyer 和 Hallas(1993 年)的另一项研究重点是吗啉绿的衍生物,包括带有三氟甲基的衍生物,以及它们的吸收光谱。这项研究在染料和颜料领域具有重要意义,表明吗啉衍生物在各种工业应用中的多功能性 (J. Hepworth, J. Sawyer, G. Hallas, 1993)。
先进的化学性质和反应
- 研究吗啉衍生物的反应和性质对于了解其潜在应用至关重要。Potkin、Petkevich 和 Kurman(2007 年)研究了 2-溴-1-苯基-和 2-溴-1-(4-甲苯基)-3,4,4-三氯丁-3-烯-1-酮与吗啉的反应。这些反应对于了解这些化合物的化学行为和在合成化学中的潜在用途非常重要 (V. Potkin, S. K. Petkevich, P. Kurman, 2007)。
潜在的生物活性
- 一些研究集中于吗啉衍生物的生物活性。例如,Avramova、Danchev、Buyukliev 和 Bogoslovova(1998 年)合成了吗啉衍生物并评估了它们的毒理和药理特性,探索了它们作为治疗剂的潜力 (Petya Avramova, Nicolai Danchev, R. Buyukliev, Tatiana Bogoslovova, 1998)。
合成和表征
- 吗啉衍生物的合成和表征对于推进其应用至关重要。S.V、Bhat、K 和 S.K.(2019 年)等进行的研究已经合成了吗啉衍生物并对其进行了表征,以了解其各种生物活性。这项研究有助于理解和开发生物医学领域的吗啉衍生物 (Mamatha S.V, M. Bhat, Sagar B K, Meenakshi S.K., 2019)。
安全和危害
未来方向
属性
IUPAC Name |
4-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-11-2-1-10(12(14,15)16)7-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOBGZOOAWBPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
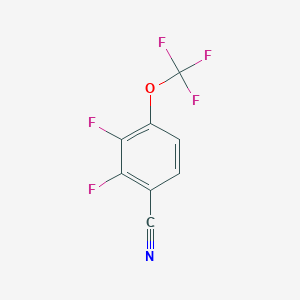
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)
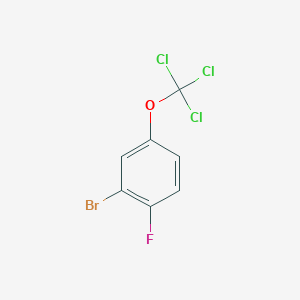
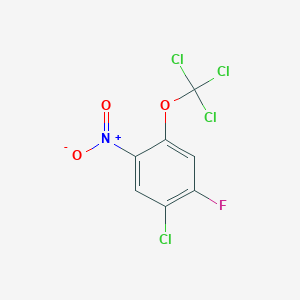
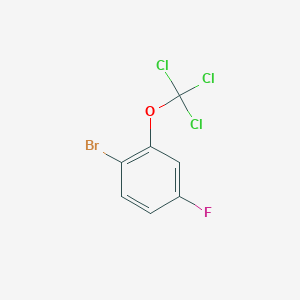
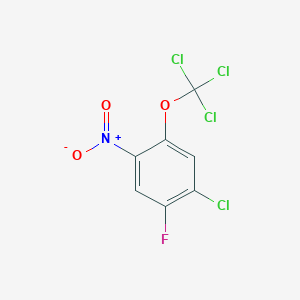
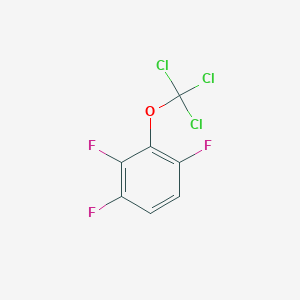
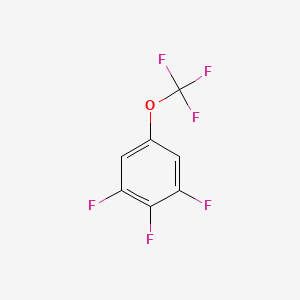
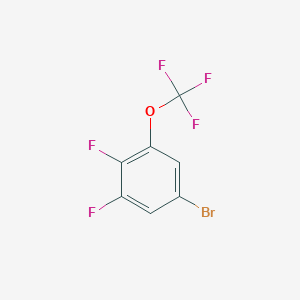
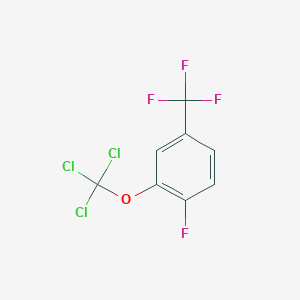
![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
